

M3686: Application Notes and Protocols for In Vivo Xenograft Models

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Compound of Interest		
Compound Name:	M3686	
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These application notes provide a comprehensive overview and detailed protocols for the use of **M3686**, a potent and selective TEAD1 inhibitor, in in vivo xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of **M3686**.

Introduction

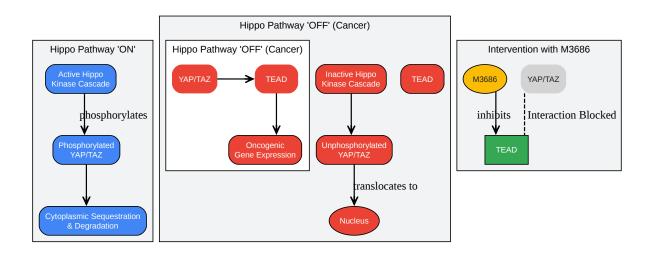
M3686 is a small molecule amide derivative of MSC-4106 that targets the TEA Domain (TEAD) family of transcription factors. By binding to the palmitoylation pocket (P-site) of TEAD, M3686 disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP). This disruption inhibits the transcription of genes responsible for cell proliferation and survival, making M3686 a promising therapeutic agent for cancers driven by the Hippo signaling pathway. Preclinical studies have demonstrated the efficacy of M3686 in NCI-H226 human mesothelioma xenograft models, a well-established model for studying Hippo pathway-dependent cancers.

Mechanism of Action: Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell growth and tumorigenesis. In a simplified representation, when the Hippo pathway is "on," a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and



degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes. **M3686** acts by directly inhibiting the TEAD-YAP interaction, thereby suppressing the oncogenic signaling downstream of the Hippo pathway.



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Caption: Simplified Hippo Signaling Pathway and M3686 Mechanism of Action.

In Vivo Efficacy of M3686 in NCI-H226 Xenograft Model

M3686 has demonstrated significant anti-tumor activity in preclinical xenograft models using the NCI-H226 human mesothelioma cell line. The table below summarizes the key findings from these studies.



Parameter	Vehicle Control	M3686	Reference
Cell Line	NCI-H226	NCI-H226	[1]
Mouse Strain	Athymic Nude Mice	Athymic Nude Mice	[1]
Tumor Implantation	Subcutaneous	Subcutaneous	[1]
Dosage	Vehicle	80 mg/kg	[1]
Administration Route	Oral (p.o.)	Oral (p.o.)	[1]
Frequency	Once Daily (qd)	Once Daily (qd)	[1]
Treatment Duration	21 days	21 days	[1]
Efficacy Outcome	Progressive Tumor Growth	Statistically Significant Tumor Growth Inhibition	[1]

A closely related pan-TEAD inhibitor from the same research program demonstrated >100% tumor growth inhibition (TGI) at oral doses of 30 and 100 mg/kg daily in the NCI-H226 model, suggesting a dose-dependent response.

Experimental Protocol: NCI-H226 Xenograft Model

This protocol outlines the key steps for establishing and utilizing the NCI-H226 xenograft model to evaluate the in vivo efficacy of **M3686**.

Materials

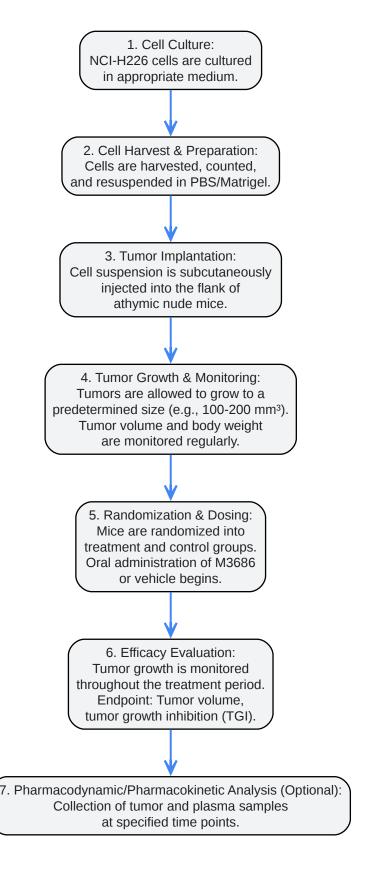
- NCI-H226 human mesothelioma cell line
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel® (or similar basement membrane matrix)



- Female athymic nude mice (6-8 weeks old)
- M3686
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Calipers
- Animal housing and handling equipment compliant with institutional guidelines

Experimental Workflow





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Caption: Experimental workflow for **M3686** efficacy studies in a xenograft model.



Detailed Methodology

- · Cell Culture:
 - Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Ensure cells are in the logarithmic growth phase before harvesting.
- Cell Preparation for Implantation:
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cells.
 - Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
 - Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 5 x 10^6 cells per 100 μL.
- Tumor Implantation:
 - \circ Subcutaneously inject 100 μ L of the cell/Matrigel suspension into the right flank of each mouse.
- Tumor Monitoring and Randomization:
 - Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (W² x L) / 2.
 - Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Prepare M3686 in the appropriate vehicle at the desired concentration.



- Administer M3686 orally (e.g., 80 mg/kg) to the treatment group once daily.
- Administer an equivalent volume of the vehicle to the control group.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Efficacy Assessment:
 - Continue to measure tumor volumes throughout the treatment period.
 - The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
 - TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

M3686 is a promising TEAD inhibitor with demonstrated in vivo anti-tumor efficacy in the NCI-H226 xenograft model. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of M3686 and other Hippo pathway inhibitors. Careful adherence to established methodologies is crucial for obtaining reproducible and reliable results in preclinical studies.

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References

- 1. pubs.acs.org [pubs.acs.org]
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